

(2-Iodo-4-nitrophenyl)methanol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	(2-Iodo-4-nitrophenyl)methanol
CAS No.:	500563-90-6
Cat. No.:	B2678516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(2-Iodo-4-nitrophenyl)methanol**, a valuable but not extensively documented chemical intermediate. This document, structured to provide maximum utility for researchers in medicinal chemistry and organic synthesis, moves beyond a standard safety data sheet to offer insights into its synthesis, reactivity, and potential applications, with a strong emphasis on safety and handling protocols derived from closely related structural analogs.

Chemical Identity and Physicochemical Properties

(2-Iodo-4-nitrophenyl)methanol, also known as 2-iodo-4-nitrobenzyl alcohol, is an aromatic compound featuring a benzyl alcohol core substituted with an iodine atom at the ortho position and a nitro group at the para position relative to the hydroxymethyl group. The interplay of these functional groups—the reactive hydroxymethyl moiety, the electron-withdrawing nitro group, and the versatile iodo substituent—makes this molecule a potentially valuable building block in organic synthesis.

While specific experimental data for this exact isomer is not widely available in public databases, its properties can be inferred from its constituent parts and from data on closely related isomers.

Table 1: Estimated Physicochemical Properties of **(2-Iodo-4-nitrophenyl)methanol**

Property	Value/Information	Source/Basis
Molecular Formula	C ₇ H ₆ INO ₃	Calculated
Molecular Weight	279.03 g/mol	Calculated
Appearance	Likely a yellow to light brown solid	Analogy to nitro- and iodo-substituted aromatics
Melting Point	Not determined; likely >90 °C	Analogy to isomers like 4-nitrobenzyl alcohol (92-94 °C)
Boiling Point	Not determined; likely high with decomposition	General properties of nitroaromatic compounds
Solubility	Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); low solubility in water	Analogy to isomers like 4-nitrobenzyl alcohol (2 g/L in water)[1]
CAS Number	Not assigned or not readily available in public databases	Comprehensive database search

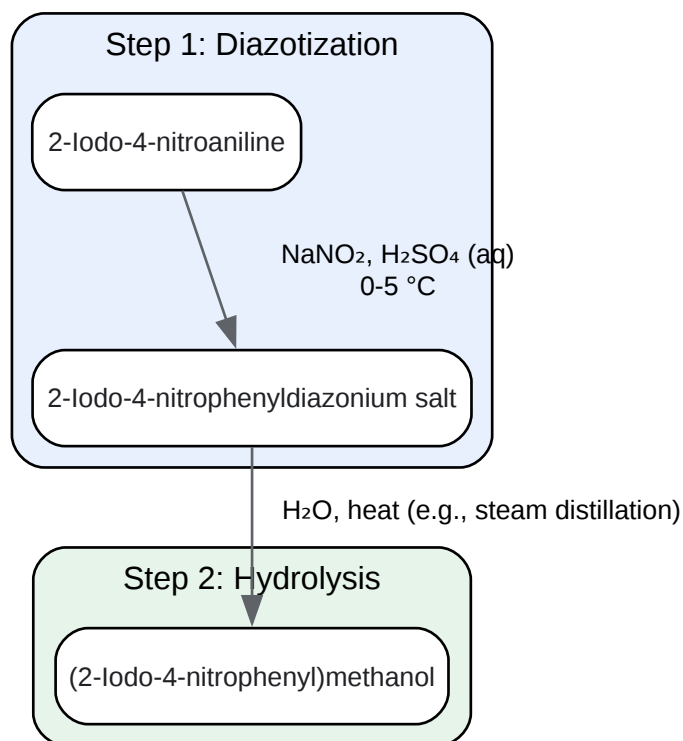
Synthesis of **(2-Iodo-4-nitrophenyl)methanol**: A Proposed Experimental Protocol

A specific, validated synthesis protocol for **(2-Iodo-4-nitrophenyl)methanol** is not prominently featured in the chemical literature. However, a plausible and robust synthetic route can be designed based on established organic chemistry transformations, starting from the commercially available 2-iodo-4-nitroaniline. This proposed multi-step synthesis involves a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **(2-Iodo-4-nitrophenyl)methanol** from 2-iodo-4-nitroaniline.

Proposed Synthesis of (2-Iodo-4-nitrophenyl)methanol



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **(2-Iodo-4-nitrophenyl)methanol**.

Detailed Step-by-Step Methodology

It is imperative that this proposed synthesis is conducted by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-Iodo-4-nitroaniline

- **Preparation:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid in water. Carefully add the acid to the water with cooling in an ice-salt bath.

- **Dissolution of Aniline:** To the cold acid solution, slowly add 2-iodo-4-nitroaniline with continuous stirring, maintaining the temperature between 0 and 5 °C. Stir until a fine suspension of the amine sulfate is formed.
- **Formation of Diazonium Salt:** Prepare a solution of sodium nitrite in water. Cool this solution in an ice bath. Add the sodium nitrite solution dropwise to the suspension of the amine sulfate. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Rationale: The diazotization of an aromatic amine is a standard and reliable method for introducing a variety of functional groups onto an aromatic ring. The use of a strong acid like sulfuric acid is necessary to protonate the amino group, and the low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Hydrolysis of the 2-Iodo-4-nitrophenyldiazonium Salt

- **Hydrolysis:** The resulting solution of the diazonium salt is then subjected to hydrolysis to replace the diazonium group with a hydroxyl group. This can be achieved by adding the cold diazonium salt solution to boiling water or by steam distillation of the reaction mixture. The evolution of nitrogen gas will be observed.
- **Isolation and Purification:** After the reaction is complete, the product, **(2-Iodo-4-nitrophenyl)methanol**, will likely precipitate from the aqueous solution upon cooling. The solid product can be collected by vacuum filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.

Rationale: The hydrolysis of a diazonium salt to a phenol (or in this case, a benzyl alcohol, if the starting material was an aminobenzylamine) is a well-established reaction. Heating is required to overcome the activation energy for the substitution reaction.

Safety Data and Handling Protocols

A specific Safety Data Sheet (SDS) for **(2-Iodo-4-nitrophenyl)methanol** is not readily available. Therefore, the following safety information is a composite assessment based on the known hazards of structurally similar compounds, including 2-nitrobenzyl alcohol, 4-nitrobenzyl alcohol, and 2-iodobenzyl alcohol.[2][3][4] A thorough risk assessment should be conducted before handling this compound.

Hazard Identification

Based on its structural analogs, **(2-Iodo-4-nitrophenyl)methanol** is anticipated to be:

- Harmful if swallowed, in contact with skin, or if inhaled.[2]
- A skin and eye irritant.[3]
- Potentially causing respiratory irritation.[2][3]

The nitro group suggests potential for thermal instability and, in some cases, explosive properties, although this is less common for simple nitrobenzyl alcohols.

Table 2: Summary of GHS Hazard Classifications from Structural Analogs

Hazard Class	2-Nitrobenzyl alcohol[2]	4-Nitrobenzyl alcohol[4]	2-Iodobenzyl alcohol[3]	Anticipated for (2-Iodo-4-nitrophenyl)m ethanol
Acute Oral Toxicity	Category 4	Category 4	Not Classified	Category 4 (Harmful if swallowed)
Acute Dermal Toxicity	Category 4	Not Classified	Not Classified	Category 4 (Harmful in contact with skin)
Acute Inhalation Toxicity	Category 4	Not Classified	Not Classified	Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation	Category 2	Category 2	Category 2	Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation	Category 2	Category 2	Category 2	Category 2 (Causes serious eye irritation)
Specific target organ toxicity – single exposure	Category 3 (Respiratory system)	Category 3 (Respiratory system)	Category 3 (Respiratory system)	Category 3 (May cause respiratory irritation)

First-Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[2][3]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical advice.[2][3]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical

advice/attention.[2][3]

- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen iodide.
- Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

- Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3.6). Avoid breathing dust and contact with skin and eyes.
- Environmental Precautions: Prevent the material from entering drains or waterways.
- Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust.

Handling and Storage

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Use non-sparking tools. Ground all equipment when handling large quantities. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Exposure Controls and Personal Protection

- Engineering Controls: Use in a well-ventilated laboratory with a chemical fume hood.
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
- Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Potential Applications in Research and Drug Development

While direct applications of **(2-Iodo-4-nitrophenyl)methanol** are not extensively reported, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. Aromatic nitro compounds are a cornerstone in the synthesis of many drugs and bioactive molecules.[5]

Intermediate for Bioactive Molecules

The presence of three distinct and reactive functional groups allows for a variety of chemical transformations:

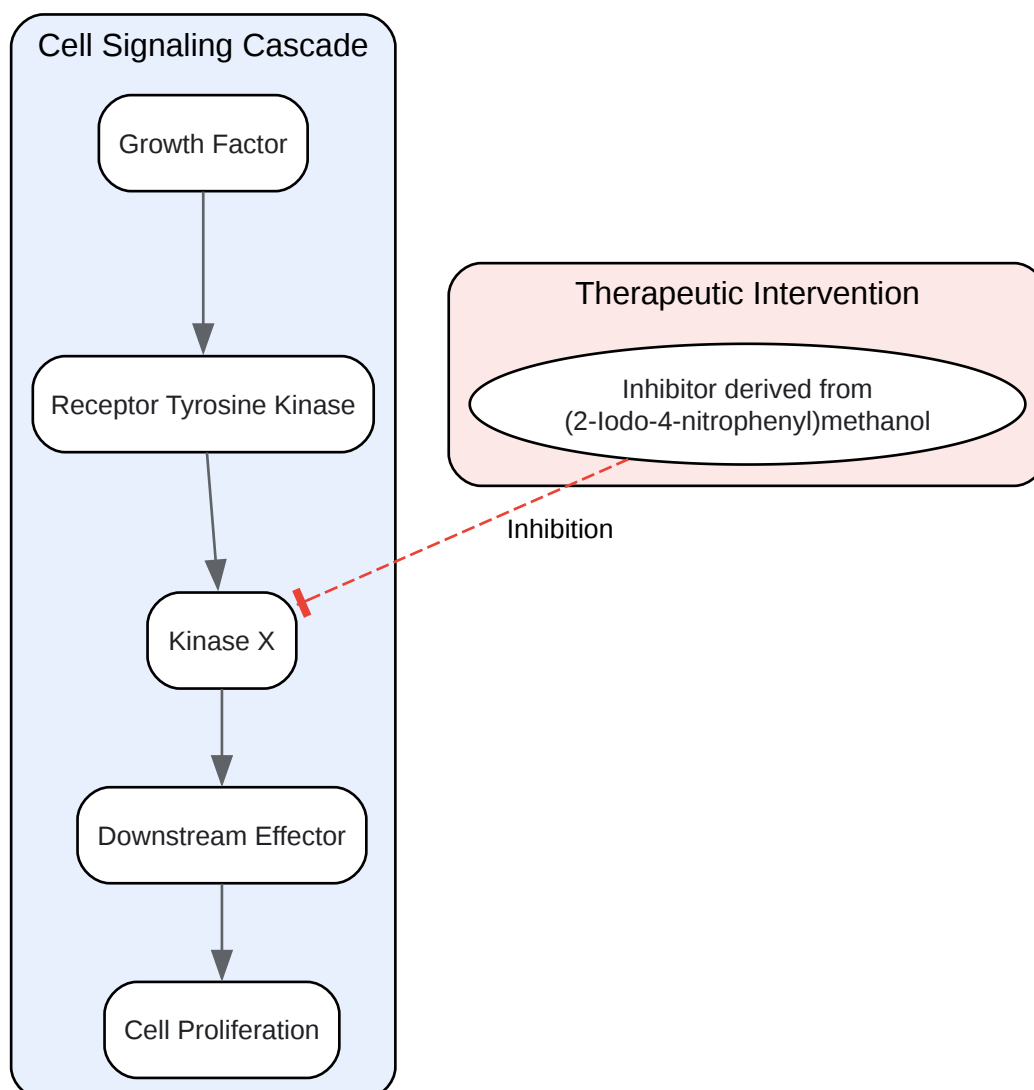
- The Hydroxymethyl Group: Can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, such as in the formation of imines, esters, or amides. The oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde is a well-documented transformation.[6]
- The Iodo Group: Is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse carbon-based substituents, which is a common strategy in drug discovery to explore the structure-activity relationship of a lead compound. For instance, 4-iodobenzyl alcohol is a precursor in the synthesis of combretastatin analogs, which are potent anti-cancer agents.[7]
- The Nitro Group: Can be readily reduced to an amino group, which can then be further functionalized. This nitro-to-amine transformation is a key step in the synthesis of many pharmaceuticals. The resulting amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings.

Potential in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic or heteroaromatic core. The scaffold of **(2-Iodo-4-nitrophenyl)methanol** could serve as a starting point for the synthesis of such inhibitors. The iodo group can be used to introduce a key pharmacophore via a cross-coupling reaction, while the hydroxymethyl group and the nitro (or its reduced amino form) can be modified to optimize binding affinity and pharmacokinetic properties.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from **(2-Iodo-4-nitrophenyl)methanol**.

Hypothetical Targeting of a Kinase Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

(2-Iodo-4-nitrophenyl)methanol is a chemical intermediate with considerable, though largely unexplored, potential in organic synthesis and medicinal chemistry. While a dedicated safety profile is not publicly available, a comprehensive understanding of its potential hazards can be constructed by examining its structural analogs. The synthetic accessibility of this compound from readily available starting materials, combined with the versatility of its functional groups, makes it an attractive building block for the synthesis of novel bioactive molecules.

Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies, while adhering to the stringent safety protocols outlined in this guide.

References

- DC Fine Chemicals. Safety Data Sheet for 4-Nitrobenzyl alcohol.[[Link](#)][1]
- Hartman, W. W.; Rahrs, E. J. p-NITROBENZYL ALCOHOL. Organic Syntheses. [[Link](#)][8]
- Kazantsev, M. S., et al. "Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols." Russian Journal of Organic Chemistry, vol. 60, no. 12, 2024, pp. 2347-2351.[9]
- Google Patents. Preparation method of 2-bromo-5-iodo-benzyl alcohol.[10]
- Iaroshenko, V. O., et al. "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core." Molecules, vol. 27, no. 11, 2022, p. 3605.[5]
- Císařová, I., & Štěpnička, P. "(4-Nitrophenyl)methanol." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 7, 2012, p. o2012.[11]
- PubChem. 4-Nitrobenzyl alcohol.[[Link](#)][12]
- Chemsrvc. (4-Nitrophenyl)methanol.[[Link](#)][13]

- ResearchGate. How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?[[Link](#)][6]
- Barner-Kowollik, C., et al. "o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science." *Accounts of Chemical Research*, vol. 45, no. 1, 2012, pp. 133-143.
- Negishi, E.-I., et al. "SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL." *Organic Syntheses*. [[Link](#)][14]
- NIST. Benzenemethanol, 4-nitro-. [[Link](#)][15]
- ResearchGate. The reaction of 4-nitrobenzyl alcohol with TosMIC. [[Link](#)][16]
- Chapman, N. B., et al. "Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds." *Journal of the Chemical Society, Perkin Transactions 1*, 1980, pp. 971-975. [[Link](#)][17]
- ResearchGate. Oxidation of 4-nitrobenzyl alcohol. [[Link](#)][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]

- [9. researchgate.net \[researchgate.net\]](#)
- [10. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents \[patents.google.com\]](#)
- [11. \(4-Nitrophenyl\)methanol - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [13. \(4-Nitrophenyl\)methanol | CAS#:619-73-8 | Chemsrvc \[chemsrc.com\]](#)
- [14. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [15. Benzenemethanol, 4-nitro- \[webbook.nist.gov\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - Journal of the Chemical Society, Perkin Transactions 2 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [(2-Iodo-4-nitrophenyl)methanol: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2678516/docs#2-iodo-4-nitrophenyl-methanol-a-comprehensive-technical-guide-for-advanced-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)